REACTION_CXSMILES
|
[N-:1]=[N+]=[N-].[Na+].F[C:6]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]2[C:7]=1[CH:8]=[N:9][C:10]([CH3:17])=[N:11]2.C1OCCOCCOCCOCCOCCOC1>CN(C=O)C>[NH2:1][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]2[C:7]=1[CH:8]=[N:9][C:10]([CH3:17])=[N:11]2 |f:0.1|
|
Name
|
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
FC1=C2C=NC(=NC2=C(C=C1)F)C
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated over 8 hours to 125° C
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in a vacuum, and it
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C=NC(=NC2=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: CALCULATEDPERCENTYIELD | 22.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |